molecular formula C16H18N2O5 B2754926 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 1050097-40-9

4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No.: B2754926
CAS No.: 1050097-40-9
M. Wt: 318.329
InChI Key: IPWOYMXWIMJEPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid core would provide a planar, aromatic region, while the attached groups would add steric bulk. The presence of the carbamoyl and cyanocyclopentyl groups would likely introduce additional stereochemistry .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The ether groups might participate in reactions under acidic conditions. The carbamoyl group could undergo reactions typical of amides .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s difficult to predict the mechanism of action. The compound’s reactivity would be influenced by its functional groups and overall structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-13-8-11(15(20)21)4-5-12(13)23-9-14(19)18-16(10-17)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWOYMXWIMJEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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